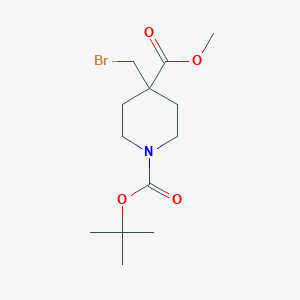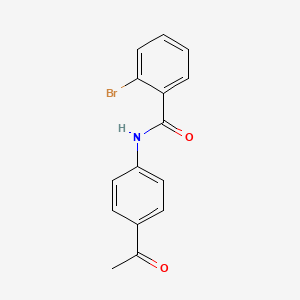
3-(3,3-Dimethylcyclohexen-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aniline derivatives has been a subject of extensive research . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by various spectroscopic techniques .Molecular Structure Analysis
Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C6H5NH2 . It consists of an amine attached to a benzene ring . The structure of aniline is influenced by the interaction between the delocalised electrons in the benzene ring and the lone pair on the nitrogen atom .Chemical Reactions Analysis
Anilines are known to undergo a variety of chemical reactions . For instance, they can participate in reactions that involve the formation of anilines — precursors of many high-value chemical products . The reactions for making anilines often involve the use of light and two transition-metal catalysts .Physical And Chemical Properties Analysis
Aniline is a colourless liquid, but it darkens rapidly on exposure to light and air . It has a boiling point of about 184°C and a melting point of about -6°C . Aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,2,3-Triazoles
3-(3,3-Dimethylcyclohexen-1-yl)aniline: plays a significant role in the synthesis of 1,2,3-triazoles , which are a functional heterocyclic core in modern organic chemistry. This compound can be utilized in catalytic strategies to afford trisubstituted 1,2,3-triazoles, which have potential applications in medicine and materials science .
Click Chemistry
In the realm of click chemistry, 3-(3,3-Dimethylcyclohexen-1-yl)aniline can be used to introduce functionalizing agents to heterocycles. This process is essential for creating molecules with a wide range of applications, including medicinal chemistry and photochemistry .
Catalysis
The compound can act as a catalyst or a part of a catalytic system, particularly in reactions involving the construction of complex molecules. Its role in catalysis can lead to the development of new eco-compatible approaches in chemical synthesis .
Pharmaceutical Research
Due to its structural properties, 3-(3,3-Dimethylcyclohexen-1-yl)aniline may be involved in the development of new pharmaceuticals. It could serve as a precursor or an intermediate in the synthesis of drugs with various therapeutic effects .
Material Science
This compound’s potential in material science stems from its ability to be incorporated into polymers or other materials to enhance their properties, such as durability, flexibility, or conductivity .
Analytical Chemistry
3-(3,3-Dimethylcyclohexen-1-yl)aniline: could be used in analytical chemistry as a reagent or a component of sensors. It might help in the detection of specific substances or changes in environmental conditions .
Wirkmechanismus
The mechanism of action of aniline compounds is complex and depends on the specific compound and its interactions with other substances . For instance, some aniline compounds have been found to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .
Safety and Hazards
Zukünftige Richtungen
The future research directions for aniline derivatives include further exploration of their synthesis, characterization, and application as sensors . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects . This provides clues for the synthesis of novel aniline analogs possessing enhanced properties with minimum toxicity .
Eigenschaften
IUPAC Name |
3-(3,3-dimethylcyclohexen-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIXAXRDFBLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C1)C2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)


![3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B2906228.png)
![2-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide](/img/structure/B2906229.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2906231.png)
![(2Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B2906232.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2906236.png)
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2906239.png)